
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as Clodinafop-propargyl, is a herbicide that belongs to the arylphenoxypropionate family. It is widely used in agriculture to control the growth of grass weeds in cereal crops. The compound is known for its selective activity against grass weeds and its low toxicity to non-target organisms.
作用機序
The herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is attributed to its ability to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which in turn affects the synthesis of cell membranes and other essential lipids. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to have minimal toxicity to non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms if it enters water bodies through runoff or leaching. In plants, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to cause a decrease in the levels of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also affects the activity of various enzymes involved in the metabolism of carbohydrates, proteins, and nucleic acids.
実験室実験の利点と制限
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is a widely used herbicide in agriculture, and its efficacy has been extensively studied in field trials. However, its use in laboratory experiments can be limited by its low solubility in water and organic solvents. This can make it challenging to prepare stock solutions and to administer the compound to test organisms. In addition, the herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl can be affected by various environmental factors, such as temperature, soil pH, and moisture content, which can make it difficult to reproduce results in a laboratory setting.
将来の方向性
There is a growing interest in the development of new herbicides that are more selective, effective, and environmentally friendly. One potential direction for future research is the development of herbicides that target specific biochemical pathways in plants, such as the biosynthesis of amino acids or secondary metabolites. Another direction is the use of natural products or bioactive compounds as herbicides, which may have lower toxicity and environmental impact than synthetic chemicals. Finally, there is a need for more research on the long-term effects of herbicides on soil health, microbial communities, and ecosystem functioning.
合成法
The synthesis of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl involves the reaction of 2-chlorophenol with 2-bromo-1-(2-hydroxyethoxy)propane to form 2-(2-bromo-1-(2-hydroxyethoxy)propoxy)chlorobenzene. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl. The overall reaction scheme is as follows:
科学的研究の応用
3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been extensively studied for its herbicidal activity against various grass weeds. It has been shown to be effective in controlling weeds such as Avena fatua, Lolium rigidum, and Setaria viridis in wheat and barley crops. In addition to its herbicidal activity, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has also been studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
3-(2-chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-11(20)9-22-12-6-7-13-16(8-12)23-10-17(18(13)21)24-15-5-3-2-4-14(15)19/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKRCBVJIUJMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)
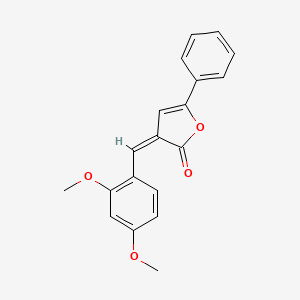
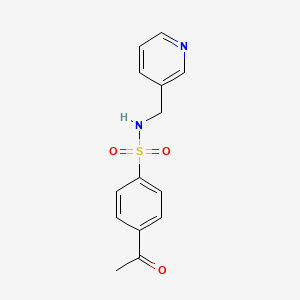
![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)
![2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)
![(5S)-5-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B5632490.png)
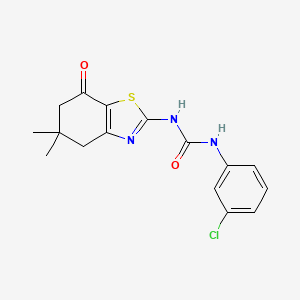
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5632510.png)
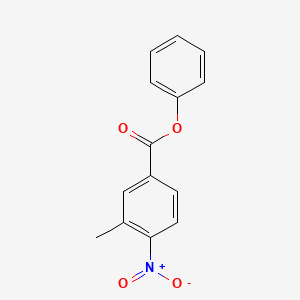

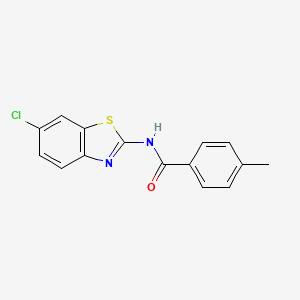
![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)
![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)